molecular formula C9H9N3O3 B13149439 6-(4-Hydroxyphenyl)-1,3,5-triazinane-2,4-dione CAS No. 57431-51-3

6-(4-Hydroxyphenyl)-1,3,5-triazinane-2,4-dione

Cat. No.: B13149439
CAS No.: 57431-51-3
M. Wt: 207.19 g/mol
InChI Key: UIUKSEUVHPVAAM-UHFFFAOYSA-N
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Description

6-(4-Hydroxyphenyl)-1,3,5-triazinane-2,4-dione is a chemical compound that belongs to the class of triazinane derivatives It is characterized by the presence of a hydroxyphenyl group attached to a triazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Hydroxyphenyl)-1,3,5-triazinane-2,4-dione typically involves the reaction of 4-hydroxybenzaldehyde with urea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the triazinane ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-(4-Hydroxyphenyl)-1,3,5-triazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The triazinane ring can be reduced to form amine derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under mild conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

6-(4-Hydroxyphenyl)-1,3,5-triazinane-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Hydroxyphenyl)-1,3,5-triazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with biological macromolecules, leading to modulation of their activity. Additionally, the triazinane ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory responses.

Comparison with Similar Compounds

    4-Hydroxybenzoic acid: Shares the hydroxyphenyl group but lacks the triazinane ring.

    1,3,5-Triazine derivatives: Contain the triazinane ring but may have different substituents.

Uniqueness: 6-(4-Hydroxyphenyl)-1,3,5-triazinane-2,4-dione is unique due to the combination of the hydroxyphenyl group and the triazinane ring, which imparts distinct chemical and biological properties

Properties

CAS No.

57431-51-3

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

6-(4-hydroxyphenyl)-1,3,5-triazinane-2,4-dione

InChI

InChI=1S/C9H9N3O3/c13-6-3-1-5(2-4-6)7-10-8(14)12-9(15)11-7/h1-4,7,13H,(H3,10,11,12,14,15)

InChI Key

UIUKSEUVHPVAAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2NC(=O)NC(=O)N2)O

Origin of Product

United States

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